Product packaging for 2-fluoro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:)

2-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12848477
M. Wt: 136.13 g/mol
InChI Key: NUOIVWFTFCFRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound that serves as a versatile and valuable scaffold in pharmaceutical research and development. Compounds based on the 1H-pyrrolo[2,3-b]pyridine structure, also known as 7-azaindole, are frequently investigated as potent inhibitors of various disease-relevant enzymes and receptors . Research indicates this core structure is a privileged framework in drug discovery, particularly for designing kinase inhibitors that target cancer pathways . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) for cancer therapy and as c-Met inhibitors, mimicking the binding mode of known drugs . Furthermore, this scaffold has been successfully optimized into selective PDE4B inhibitors, presenting a therapeutic strategy for central nervous system (CNS) diseases and inflammatory disorders . The introduction of a fluorine atom at the 2-position is a common medicinal chemistry strategy to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research applications as a key synthetic intermediate or as a core structure for the design and synthesis of novel bioactive molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B12848477 2-fluoro-1H-pyrrolo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

2-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H5FN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)

InChI Key

NUOIVWFTFCFRPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)F)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 1h Pyrrolo 2,3 B Pyridine and Its Congeners

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Core

The synthesis of the 7-azaindole (B17877) nucleus is a well-explored area of heterocyclic chemistry. Various strategies have been established, starting from either pyrrole (B145914) or pyridine (B92270) precursors, or by constructing both rings in a concerted fashion.

Cyclocondensation Reactions with Active Methylene (B1212753) Compounds

Cyclocondensation reactions provide a powerful and convergent approach to the pyrrolo[2,3-b]pyridine core. These methods typically involve the reaction of a functionalized aminopyrrole with a 1,3-dicarbonyl compound or its equivalent (an active methylene compound), leading to the formation of the pyridine ring.

A common strategy employs 2-amino-1-aryl-4-benzoyl-1H-pyrrole-3-carbonitriles as key precursors. These aminopyrroles undergo cyclocondensation with various active methylene compounds, such as β-ketoesters and β-diketones, to furnish highly substituted pyrrolo[2,3-b]pyridine derivatives. scirp.org For instance, the reaction of 2-aminopyrrole-3-carbonitriles with compounds like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) in the presence of an acid catalyst establishes the fused pyridine ring. ajol.info

The general mechanism involves an initial condensation or Michael addition, followed by an intramolecular cyclization via nucleophilic attack of an amino group or an activated methylene onto a nitrile or carbonyl group, and subsequent aromatization. scirp.orgajol.info The choice of reactants and reaction conditions allows for the introduction of diverse substituents on the newly formed pyridine ring.

Table 1: Examples of Pyrrolo[2,3-b]pyridine Synthesis via Cyclocondensation
Pyrrole PrecursorActive Methylene CompoundResulting Product StructureReference
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileAcetylacetoneSubstituted 4,6-dimethyl-1,5-diphenyl-1H-pyrrolo[2,3-b]pyridine ajol.info
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileEthyl cyanoacetateSubstituted 4-amino-6-hydroxy-1,5-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile ajol.info
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile2-Benzylidenemalononitrile4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile juniperpublishers.com

Modified Madelung Synthesis and Related Cyclization Approaches

The Madelung synthesis, a classical method for preparing indoles via intramolecular cyclization of N-phenylamides, has been adapted for the synthesis of azaindoles. wikipedia.org The modified Madelung synthesis for 1H-pyrrolo[2,3-b]pyridines involves the base-catalyzed intramolecular cyclization of an N-acyl-2-aminopicoline derivative at high temperatures. rsc.org This approach is particularly useful for preparing 2-alkyl or 2-aryl substituted 7-azaindoles, which can be challenging to access through electrophilic substitution methods. wikipedia.orgrsc.org

The reaction typically requires a strong base, such as sodium or potassium ethoxide, and high temperatures (200–400 °C). wikipedia.org The mechanism initiates with the deprotonation of both the amide nitrogen and the methyl group of the picoline moiety, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl carbon to form the pyrrole ring. wikipedia.org However, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups. Consequently, advances in organometallic chemistry have led to the development of milder and more efficient cyclization methods that are often preferred over the classical Madelung synthesis for constructing the azaindole core. rsc.org

General Methods from Pre-functionalized Pyridine or Pyrrole Precursors

Building the pyrrolo[2,3-b]pyridine scaffold from pre-functionalized monocyclic precursors is a highly versatile and widely used strategy. This approach allows for precise control over the substitution pattern of the final product.

From Pyridine Precursors: A common route involves the construction of the pyrrole ring onto a functionalized pyridine. For example, 2-substituted 7-azaindole derivatives can be synthesized from 2-amino-3-iodopyridine (B10696). nih.govorganic-chemistry.org This method typically involves a Sonogashira coupling of the iodopyridine with a terminal alkyne, followed by a base-mediated or palladium-catalyzed intramolecular cyclization of the resulting 2-amino-3-(alkynyl)pyridine intermediate to form the pyrrole ring. nih.govorganic-chemistry.org

Another innovative approach utilizes 2-fluoro-3-methylpyridine (B30981) as a starting material. rsc.org Reaction with an arylaldehyde in the presence of a strong base like lithium or potassium bis(trimethylsilyl)amide (LiN(SiMe3)2 or KN(SiMe3)2) triggers a domino reaction. This sequence involves deprotonation of the methyl group, addition to the aldehyde, cyclization with displacement of the fluoride (B91410), and subsequent aromatization to yield 2-aryl-7-azaindoles. rsc.org

From Pyrrole Precursors: Conversely, the pyridine ring can be annulated onto a pre-existing pyrrole ring. An efficient synthesis of fluorinated pyrrolo[2,3-b]pyridines has been developed starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. enamine.net This aminopyrrole is reacted with fluorinated 1,3-bielectrophiles, which act as a three-carbon component to construct the pyridine ring through a cyclocondensation reaction. enamine.net This method is particularly relevant as it allows for the incorporation of fluorine atoms into the pyridine portion of the molecule from the outset.

Regioselective Fluorination Techniques for 2-Position Derivatization

Direct regioselective fluorination of the pre-formed 1H-pyrrolo[2,3-b]pyridine nucleus at the 2-position presents a significant synthetic challenge. The inherent electronic properties of the 7-azaindole ring system favor electrophilic attack at the 3-position of the electron-rich pyrrole ring. rsc.org Consequently, methods to synthesize 2-fluoro-1H-pyrrolo[2,3-b]pyridine generally rely on building the heterocyclic core using a precursor that already contains the fluorine atom at the desired position, as described in section 2.1.3. Nevertheless, a discussion of general fluorination strategies is pertinent.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine ("F+"). Common reagents for this transformation include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents have been successfully used to fluorinate a variety of aromatic and heterocyclic compounds. nih.gov

For the 1H-pyrrolo[2,3-b]pyridine system, the C3-position is the most nucleophilic and thus the most likely site for electrophilic attack. rsc.org Direct electrophilic fluorination at the C2-position would be highly challenging and is not a commonly reported transformation. To achieve fluorination at C2, one might need to first block the C3-position with a removable protecting group and then attempt the fluorination, though the regioselectivity would still be difficult to control. There is limited literature precedent for such a selective electrophilic fluorination of the 7-azaindole core at the 2-position.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination typically involves the displacement of a suitable leaving group by a fluoride ion source (e.g., KF, CsF). This approach is generally more suitable for introducing fluorine onto electron-deficient rings. For the synthesis of this compound, a hypothetical nucleophilic pathway would involve a precursor with a good leaving group, such as a chloro, bromo, or nitro group, at the 2-position.

For example, a 2-chloro-1H-pyrrolo[2,3-b]pyridine derivative could potentially undergo nucleophilic aromatic substitution (SNAr) with a fluoride source. However, the success of such a reaction would depend on the activation of the substrate, as the pyrrolo[2,3-b]pyridine ring is not exceptionally electron-deficient. Often, harsh conditions (high temperatures and pressures) are required for such transformations, which can be incompatible with other functional groups. As with electrophilic methods, direct nucleophilic fluorination of a pre-formed 7-azaindole at the 2-position is not a preferred synthetic route, with ring construction from fluorinated precursors being the more viable and reported strategy. rsc.org

Compound Names Table

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
2-amino-1-aryl-4-benzoyl-1H-pyrrole-3-carbonitrile
Acetylacetone
Ethyl cyanoacetate
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile
2-Benzylidenemalononitrile
N-acyl-2-aminopicoline
2-amino-3-iodopyridine
2-amino-3-(alkynyl)pyridine
2-fluoro-3-methylpyridine
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)
Potassium bis(trimethylsilyl)amide (KN(SiMe3)2)
5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile
N-fluorobenzenesulfonimide (NFSI)
Selectfluor®
2-chloro-1H-pyrrolo[2,3-b]pyridine

Balz-Schiemann Type Reactions and Diazonium Salt Intermediates

The Balz-Schiemann reaction is a classical method for the introduction of fluorine onto an aromatic ring, proceeding through a diazonium salt intermediate. wikipedia.orgbyjus.com This transformation begins with the diazotization of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is then treated with a source of fluoride, most commonly fluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate (B81430) salt. byjus.com Thermal or photochemical decomposition of this intermediate liberates nitrogen gas and a highly reactive aryl cation, which is subsequently trapped by the fluoride ion to yield the corresponding aryl fluoride. wikipedia.org

While a direct example for the synthesis of this compound via the Balz-Schiemann reaction is not prominently described, the successful application of this methodology to produce the isomeric 4-fluoro-1H-pyrrolo[2,3-b]pyridine highlights its feasibility for the 7-azaindole scaffold. acs.org In this synthesis, 1H-pyrrolo[2,3-b]pyridin-4-ylamine was subjected to Balz-Schiemann conditions, leading to the formation of the desired 4-fluoro derivative. acs.orgacs.org This suggests that 2-amino-1H-pyrrolo[2,3-b]pyridine could serve as a viable precursor for the synthesis of this compound under similar reaction conditions.

The general applicability of the Balz-Schiemann reaction to pyridine systems further supports its potential for the synthesis of 2-fluoro-7-azaindole. jove.com However, the stability of the diazonium salt intermediate and the potential for side reactions are important considerations. Innovations in the Balz-Schiemann reaction, such as the use of alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), and the use of nitrosonium salts for diazotization, may offer improved yields and milder reaction conditions. wikipedia.org

Table 1: Key Features of the Balz-Schiemann Reaction

FeatureDescription
Starting Material Primary aromatic amine
Key Reagents Nitrous acid (NaNO₂/acid), Fluoroboric acid (HBF₄) or other fluoride source
Intermediate Diazonium tetrafluoroborate salt
Reaction Conditions Typically requires heating for decomposition of the diazonium salt
Product Aryl fluoride

Lithium-Halogen Exchange Followed by Electrophilic Fluorine Quenching

An alternative strategy for the introduction of a fluorine atom onto the 7-azaindole scaffold involves a lithium-halogen exchange reaction followed by quenching with an electrophilic fluorine source. This method is particularly useful when the corresponding halogenated precursor is readily available. The process begins with the treatment of a halo-substituted 7-azaindole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This results in a rapid exchange of the halogen atom (typically bromine or iodine) for a lithium atom, generating a highly nucleophilic lithiated intermediate.

This organolithium species is then quenched with an electrophilic fluorinating agent to introduce the fluorine atom. A variety of such reagents are available, with N-fluorobenzenesulfonimide (NFSI) being a commonly employed example. wikipedia.org These reagents contain a nitrogen-fluorine bond, where the fluorine atom is rendered electrophilic by the presence of electron-withdrawing groups. wikipedia.org

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been successfully achieved using this approach. acs.orgacs.org The synthesis commenced with the bromination of 1H-pyrrolo[2,3-b]pyridine N-oxide to regioselectively install a bromine atom at the 4-position. acs.org Following protection of the pyrrole nitrogen, the 4-bromo derivative underwent lithium-halogen exchange with n-BuLi, and the resulting lithiated species was quenched with an electrophilic fluorine source to yield the 4-fluoro product. acs.orgacs.org

This methodology could, in principle, be adapted for the synthesis of this compound, provided that a suitable 2-halo-1H-pyrrolo[2,3-b]pyridine precursor is accessible. The choice of the halogen (iodine is generally more reactive than bromine in lithium-halogen exchange) and the specific electrophilic fluorinating agent can influence the efficiency of the reaction.

Table 2: Common Electrophilic Fluorinating Agents

ReagentAcronym
N-FluorobenzenesulfonimideNFSI
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor
N-Fluoro-o-benzenedisulfonimideNFOBS

Considerations for Site-Specific Fluorination Challenges within the Pyrrolo[2,3-b]pyridine Scaffold

The regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold presents several challenges due to the inherent electronic properties of the bicyclic system. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient. Electrophilic aromatic substitution on the parent 7-azaindole typically occurs at the C3 position of the pyrrole ring. nii.ac.jp This inherent reactivity makes the direct electrophilic fluorination at the C2 position challenging, as it would likely require overcoming the intrinsic preference for C3 substitution.

Furthermore, the conditions required for many fluorination reactions can be harsh and may not be compatible with the sensitive 7-azaindole nucleus, potentially leading to decomposition or undesired side reactions. For instance, direct fluorination with elemental fluorine is often too reactive and lacks selectivity. wikipedia.org

Strategies to achieve site-specific fluorination at the C2 position often rely on pre-functionalization of the scaffold. As discussed in the previous sections, the use of a 2-amino or 2-halo substituent allows for the application of the Balz-Schiemann reaction or lithium-halogen exchange, respectively. These methods circumvent the issue of direct C-H activation and provide a more controlled route to the desired 2-fluoro derivative.

Another consideration is the potential for functionalization on the pyridine ring. While electrophilic attack on the pyridine ring is generally disfavored, nucleophilic aromatic substitution can occur, particularly if the ring is activated by electron-withdrawing groups or through the formation of an N-oxide. nii.ac.jp Careful selection of reagents and reaction conditions is therefore crucial to ensure that fluorination occurs at the desired C2 position of the pyrrole ring without competing reactions on the pyridine portion of the scaffold.

Derivatization and Functionalization Beyond Fluorination

Once the this compound scaffold is in hand, further derivatization can be explored to generate a diverse range of congeners for various applications. The electronic nature of the fluorinated scaffold will influence its reactivity towards subsequent functionalization reactions.

Introduction of Additional Halogens (e.g., Bromination, Iodination)

The introduction of additional halogen atoms, such as bromine and iodine, onto the this compound scaffold can provide valuable handles for further synthetic transformations, such as cross-coupling reactions. Electrophilic halogenation of the parent 1H-pyrrolo[2,3-b]pyridine is known to occur preferentially at the C3 position. rsc.org For instance, the iodination of 7-azaindole can be achieved using iodine in the presence of a base like potassium hydroxide. nih.gov Similarly, bromination also tends to occur at the C3 position. nih.gov

It is anticipated that the presence of a fluorine atom at the C2 position would not significantly alter this regiochemical preference for C3 electrophilic substitution. Therefore, treatment of this compound with an appropriate electrophilic halogenating agent (e.g., N-bromosuccinimide for bromination or iodine/N-iodosuccinimide for iodination) would likely yield the corresponding 2-fluoro-3-halo-1H-pyrrolo[2,3-b]pyridine derivatives.

Nitration and Amination Reactions

Nitration of the 1H-pyrrolo[2,3-b]pyridine ring system has been shown to occur predominantly at the 3-position. rsc.org This suggests that the nitration of this compound would likely yield 2-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. The resulting nitro group can then serve as a precursor for the introduction of an amino group via reduction.

Direct amination of the 2-fluoro-7-azaindole scaffold at a C-H position is challenging. However, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. researchgate.net This approach would require a pre-halogenated this compound, for example, the 2-fluoro-3-bromo derivative discussed in the previous section. Coupling of this halo-substituted compound with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand would afford the corresponding 3-amino-2-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. mdpi.com

Mannich Reactions for Beta-Amino Carbonyl Compounds

The Mannich reaction is a classic method for the aminomethylation of acidic protons, and it has been applied to the 1H-pyrrolo[2,3-b]pyridine scaffold. This reaction typically involves the condensation of a compound with an active hydrogen (in this case, the C3-H of the pyrrole ring), an aldehyde (often formaldehyde), and a secondary amine to yield a Mannich base. For 1H-pyrrolo[2,3-b]pyridines, the Mannich reaction occurs at the 3-position. rsc.org

Therefore, it is expected that this compound would undergo a Mannich reaction at the C3 position to afford the corresponding 3-(dialkylaminomethyl)-2-fluoro-1H-pyrrolo[2,3-b]pyridine. These Mannich bases are versatile intermediates and can be further transformed. For instance, they can be quaternized and then displaced by nucleophiles. The products of the Mannich reaction are a class of beta-amino carbonyl compounds, which are valuable synthetic intermediates. jetir.orgrsc.org

Suzuki Coupling and Other Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of functionalized 7-azaindole cores, allowing for the introduction of a wide array of substituents. The Suzuki-Miyaura coupling, in particular, has been effectively utilized for creating carbon-carbon bonds at various positions of the pyrrolo[2,3-b]pyridine scaffold.

A notable strategy involves the chemoselective functionalization of di-halogenated intermediates. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key step is the Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This regioselectivity is driven by the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions. nih.gov Following the C-C bond formation at C-2, the remaining chloro-substituent at C-4 can be subsequently targeted, for example, via a Buchwald-Hartwig amination to install an amino group. nih.gov

The versatility of the Suzuki reaction is further demonstrated in the synthesis of 3,5-disubstituted-7-azaindoles. Starting from 5-bromo-7-azaindole, the C-5 position can be functionalized using a Suzuki reaction with a boronic acid pinacol (B44631) ester. The resulting intermediate can then be iodinated at the C-3 position and subsequently undergo a second Suzuki reaction with a different boronic acid to yield the disubstituted product. nih.gov

Beyond C-C bond formation, palladium-catalyzed methods are also employed for C-N and C-O bond formation. The Buchwald-Hartwig amination, a cornerstone of C-N coupling, has been successfully applied to unprotected halo-7-azaindoles. researchgate.netrug.nl This allows for the coupling of various primary and secondary amines at halogenated positions of the 7-azaindole ring system under mild conditions. researchgate.net Efficient procedures have been developed for the substitution of 4-chloro-7-azaindoles with anilines and phenols, demonstrating the utility of these methods for creating diverse libraries of compounds. researchgate.net

The Sonogashira coupling, which forms C-C bonds between sp-hybridized carbons and sp2-hybridized carbons, also finds application. A straightforward preparation of 2-substituted 7-azaindole derivatives begins with a Sonogashira coupling between 2-amino-3-iodopyridine and various terminal alkynes, followed by a cyclization step to form the pyrrole ring. organic-chemistry.org

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseConditionsProductYield (%)Ref
Suzuki-Miyaura 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd2(dba)3K2CO31,4-dioxane:water, 100°C, 30 min4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridineN/A nih.gov
Suzuki-Miyaura 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridineAryl boronic acidPdCl2(dppf)·CH2Cl2K2CO3Dioxane, MW, 120°C, 30 min5-(Pyrazol-4-yl)-3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridineN/A nih.gov
Buchwald-Hartwig 4-Chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridineN-BenzylmethylamineRuPhos Pd G2 / RuPhosNaOt-BuToluene, 100°C, 2 h4-(N-Benzylmethylamino)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine33% nih.gov
Sonogashira 2-Amino-3-iodopyridinePhenylacetylenePd(PPh3)2Cl2 / CuIEt3NDMF, rt, 3 h2-Amino-3-(phenylethynyl)pyridine99% organic-chemistry.org

Process Optimization and Scalability in Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates robust and optimized synthetic protocols. A key concern in scaling up is the development of processes that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. An example of a successful scale-up is the synthesis of 5-nitro-7-azaindole, a key intermediate for anticancer compounds. acs.org A metal-free cycloisomerization approach was developed that allowed for multi-kilogram production with consistent yield and purity, avoiding the need for column chromatography and heavy metal catalysts which often complicate large-scale operations. acs.org This highlights a trend towards designing synthetic routes that are inherently scalable from their inception.

Application of Continuous Flow Reactors

Continuous flow chemistry has emerged as a powerful tool for process optimization and scalability in the synthesis of heterocyclic compounds, including 7-azaindole derivatives. mdpi.com Flow reactors offer significant advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for straightforward automation and scale-up. vapourtec.com

The synthesis of cycloalkyl-substituted 7-azaindoles has been successfully demonstrated using a photoredox nickel dual catalytic cross-coupling reaction in a continuous flow system. vapourtec.com These transformations are conducted under mild conditions, utilizing blue LED light irradiation at 30°C with a residence time of only 40 minutes. This method proved effective for introducing cycloalkyl groups at various positions (C2, C3, C4, C5, and C6) of the 7-azaindole core in moderate to good yields. vapourtec.com The ability to rapidly screen conditions and the ease of scaling by extending the operation time make flow chemistry an attractive platform for producing libraries of such compounds for medicinal chemistry programs.

Reaction TypeSubstrateReagentCatalystReactor ConditionsProductYield (%)Ref
Photoredox/Ni Cross-Coupling Chloro-7-azaindoleCycloalkyl-silicateNiCl2·glyme / Ir-catalystBlue LED, 30°C, 40 min residence timeCycloalkyl-7-azaindole40-75% vapourtec.com

Development of Recyclable Catalytic Systems

A major focus in process optimization is the development of sustainable chemical processes, where the recycling of expensive and often toxic heavy metal catalysts is a key objective. mdpi.combohrium.com In the context of the cross-coupling reactions frequently used to synthesize 7-azaindole derivatives, significant research has been directed towards heterogeneous catalysts. mdpi.com Unlike their homogeneous counterparts, heterogeneous catalysts can be more easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. mdpi.comresearchgate.net

Various strategies have been employed to immobilize palladium or nickel catalysts on solid supports. Materials such as silica, mordenite, and natural polymers like cellulose (B213188) have been used as scaffolds. mdpi.commdpi.com For instance, a cellulose-supported nickel complex has been shown to be an effective and recyclable catalyst for Suzuki cross-coupling reactions. mdpi.com This catalyst could be recovered by simple centrifugation and reused for multiple runs with minimal loss of activity. mdpi.com Another approach involves the use of magnetic nanoparticles as supports for the catalyst. researchgate.net These systems allow for the easy separation of the catalyst from the reaction medium using an external magnet, streamlining the purification process. While the direct application of these specific recyclable systems to the synthesis of this compound has not been extensively reported, they represent a crucial area of development for making the synthesis of this and related pharmacophores greener and more economical on an industrial scale. mdpi.combohrium.com

Structure Activity Relationship Sar Studies of 2 Fluoro 1h Pyrrolo 2,3 B Pyridine Analogues

Influence of Fluorine Substitution on Molecular Interactions and Biological Activity

The substitution of hydrogen with fluorine, a bioisostere, at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core can significantly alter the compound's physicochemical properties and its interactions with biological targets. nih.gov

The fluorine atom possesses unique stereoelectronic properties that can profoundly impact a molecule's conformation and binding affinity. researchgate.netacs.org As the most electronegative element, fluorine's introduction at the 2-position of the pyrrolo[2,3-b]pyridine ring system induces a strong inductive effect. This electron-withdrawing nature can alter the electron distribution across the heterocyclic core, influencing the acidity of the pyrrole (B145914) N-H and the basicity of the pyridine (B92270) nitrogen.

These electronic perturbations can affect the molecule's ability to participate in crucial interactions within a kinase binding site. For instance, the modification of the electronic landscape can modulate the strength of hydrogen bonds and other non-covalent interactions, such as n→π* interactions, which are established between the inhibitor and the protein. acs.orgacs.org The small size of the fluorine atom (with a van der Waals radius of 1.47 Å) means it can often be substituted for hydrogen (1.20 Å) without creating significant steric hindrance, yet its electronic influence is substantial. nih.gov This allows for fine-tuning of molecular properties to achieve desired biological effects. acs.org

The 7-azaindole (B17877) moiety is an excellent "hinge-binding motif" primarily because the pyrrole N-H group can act as a hydrogen bond donor and the adjacent pyridine nitrogen (N7) can act as a hydrogen bond acceptor. researchgate.netresearchgate.net The introduction of fluorine can modulate these interactions. While fluorine itself is a weak hydrogen bond acceptor, its strong electron-withdrawing effect can alter the hydrogen-bonding capability of neighboring functional groups. acs.org

Studies on complexes of 7-azaindole with fluorinated pyridines have shown that increasing fluorination can decrease the strength of the conventional N-H···N hydrogen bond. rsc.orgresearchgate.net This effect is partly due to the fluorine atoms reducing the proton affinity of the nitrogen atom in the partner ring. aip.org Furthermore, the presence of fluorine can induce significant structural changes, sometimes leading to a "bent" hydrogen bond to accommodate other weak interactions, such as n→π* interactions between a lone-pair-bearing atom and an aromatic ring. aip.orgnih.gov In the context of a 2-fluoro-1H-pyrrolo[2,3-b]pyridine analogue, the fluorine at the C2 position would primarily influence the electronic properties of the pyrrole ring, potentially affecting the acidity of the N1-H proton and its donor capacity in hydrogen bonding with the kinase hinge region.

Positional and Substituent Effects on the Pyrrole and Pyridine Moieties

Beyond the fluorine at the 2-position, the activity and selectivity of these analogues are heavily dependent on the nature and position of other substituents on both the pyrrole and pyridine rings.

The electronic nature of substituents on the 7-azaindole scaffold plays a critical role in modulating kinase binding affinity.

Electron-withdrawing groups (EWGs) , such as trifluoromethyl (CF3) or cyano (CN) groups, are often introduced to enhance potency. For example, the trifluoromethyl group at the C3 position is noted for its strong electron-withdrawing effects, which can enhance binding affinity and selectivity for certain kinases. In one study, the introduction of a trifluoromethyl group at the C3 position of an azaindole led to instability under basic conditions, a known liability for this type of substitution. acs.org Conversely, another study found that EWGs on a terminal phenyl ring attached to a 7-azaindole core were beneficial for improving antitumor activities. researchgate.net

The table below illustrates the effect of different substituents on the inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cancer cell line. tandfonline.com

CompoundSubstituent (B-ring)Group TypeIC50 (µM)
10dp-CH3EDG1.54
10hp-OCH3EDG1.61
10lp-FEWG4.31
10mp-ClEWG3.78
10np-NO2EWG4.72

The size and placement of bulky substituents are critical for modulating the selectivity of kinase inhibitors. By targeting unique pockets or creating steric clashes with off-target kinases, selectivity can be significantly improved.

In the development of PIM kinase inhibitors, researchers hypothesized that introducing a suitable substituent at the 6-position of the 7-azaindole ring would be sterically tolerated by PIM kinases but not by off-target kinases. nih.gov This strategy aimed to block hydrogen bonding between the N7 nitrogen and off-targets. As predicted, introducing a small methyl group did not affect potency against the target, but a bulky phenyl group reduced it. nih.gov This demonstrates a delicate balance where the substituent must be large enough to hinder binding to off-targets but not so large that it prevents binding to the intended target.

Conversely, in other cases, bulky substituents can diminish both potency and selectivity. In a series of PI3Kγ inhibitors, an analogue with a bulky t-butyl group showed reduced potency and isoform selectivity. nih.gov Similarly, moving from a smaller substituent to a larger aromatic group at the 2-position of the 7-azaindole core led to a gradual decrease in potency, indicating this position is not well-tolerated with bulky groups in that specific series. nih.gov

The table below shows the impact of N-alkyl substituent size on the PI3Kγ inhibitory activity of isoindolinone-based 7-azaindole analogues. nih.gov

CompoundN-Alkyl SubstituentSteric BulkIC50 (nM)
12(S)-sec-butylModerate3.4
44t-butylHigh26
45(R/S)-2-pentylModerate28
46phenylethylHigh110

Introducing saturated, sp3-rich fragments in place of flat, aromatic (sp2) moieties is a key strategy to improve physicochemical properties and modulate selectivity. Increasing the three-dimensional character of a molecule can lead to more specific interactions and reduce off-target binding.

In the development of MAP4K1 inhibitors, researchers replaced a bulky aryl substituent, which had poor pharmacokinetic properties, with sp3-rich aliphatic substituents. acs.org This was reasoned to provide the necessary steric bulk to influence selectivity against the off-target ROCK2 while maintaining acceptable properties. The installation of an isopropyl group resulted in excellent potency and over 10-fold selectivity versus ROCK2. acs.org

However, the effect of saturation can be detrimental if not applied judiciously. In a different study, replacing a piperidine (B6355638) ring with a more saturated tetrahydropyran (B127337) analogue resulted in a significant reduction in both potency and selectivity, highlighting the importance of the specific shape and nature of the N-alkyl substituent for that particular target. nih.gov Similarly, in the development of serotonin (B10506) transporter inhibitors, the presence or absence of a double bond in a piperidine ring (i.e., a tetrahydropyridine (B1245486) vs. a piperidine) was a critical factor influencing receptor affinity. mdpi.com

Comparative SAR Analysis with Related Heterocyclic Scaffolds

The structure-activity relationship (SAR) of this compound is deeply contextualized by its comparison to analogous heterocyclic systems. Understanding its unique properties requires a parallel examination of its non-fluorinated parent, its bioisosteric counterpart thieno[2,3-b]pyridine (B153569), and other positional isomers of azaindole. These comparisons reveal the critical roles of fluorine substitution, the identity of the five-membered ring heteroatom, and the nitrogen position within the pyridine ring in modulating biological activity.

Differentiation from Non-fluorinated Pyrrolo[2,3-b]pyridines

The introduction of a fluorine atom onto the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key strategy in medicinal chemistry to modulate physicochemical properties and biological activity. alfa-chemistry.com Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, pKa, and binding interactions with protein targets. alfa-chemistry.commdpi.com

While direct SAR studies on this compound versus its non-fluorinated analog are specific to each target class, broader trends can be observed from various research programs. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, fluorination of substituents on the 1H-pyrrolo[2,3-b]pyridine core played a crucial role in enhancing potency and selectivity. nih.gov A derivative bearing a 3,3-difluoroazetidine (B2684565) moiety was identified as a potent and selective inhibitor, showcasing how fluorine can be instrumental in achieving desired pharmacological profiles. nih.govacs.org

Similarly, in the context of anticancer agents, the presence of an electron-withdrawing group, such as fluorine, on a terminal phenyl ring of a pyrrolo[2,3-b]pyridine derivative was found to greatly improve antitumor activity. researchgate.net Further studies on nortopsentin analogues for treating peritoneal mesothelioma revealed that a compound featuring a 5-fluoro-1-methyl-1H-indol-3-yl group attached to the 1H-pyrrolo[2,3-b]pyridine core was among the most active, acting as a cyclin-dependent kinase 1 inhibitor. acs.org These examples collectively suggest that the non-fluorinated pyrrolo[2,3-b]pyridine core often serves as a foundational scaffold, while targeted fluorination is a critical optimization step to enhance biological efficacy and drug-like properties.

Scaffold ModificationTarget/ApplicationObserved SAR ImpactReference(s)
Non-fluorinated 1H-pyrrolo[2,3-b]pyridine PDE4B InhibitionServes as a base scaffold; moving from an indole (B1671886) to this core increases potency. nih.gov
Fluorinated 1H-pyrrolo[2,3-b]pyridine Analogues PDE4B InhibitionAddition of a 3,3-difluoroazetidine substituent significantly enhances inhibitory activity and selectivity over PDE4D. nih.govacs.org
AntiproliferativeAn electron-withdrawing fluorine on a terminal phenyl ring greatly improves antitumor activity. researchgate.net
CDK1 InhibitionA 5-fluoro substituent on an indole moiety attached to the core results in a highly potent analogue. acs.org

Comparative Studies with Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is a close structural analogue of 1H-pyrrolo[2,3-b]pyridine, where the pyrrole nitrogen is replaced by a sulfur atom. This bioisosteric substitution has profound effects on the electronic properties, geometry, and hydrogen-bonding capacity of the molecule, leading to distinct pharmacological profiles.

Thieno[2,3-b]pyridines have been established as a potent class of antiproliferative agents, often targeting protein kinases. However, a significant challenge with this scaffold is its characteristically low water solubility, which can hinder clinical development. In a direct comparative study, replacing the sulfur atom of a thieno[2,3-b]pyridine with a nitrogen atom to form the corresponding 1H-pyrrolo[2,3-b]pyridine core resulted in a dramatic increase in aqueous solubility by three orders of magnitude. This desirable change in physical properties, however, was accompanied by a severe diminishment of anticancer efficacy. This trade-off highlights a fundamental SAR challenge: the sulfur atom in the thieno[2,3-b]pyridine ring appears crucial for the potent antiproliferative activity observed in that series, while the nitrogen in the pyrrolo[2,3-b]pyridine scaffold, though beneficial for solubility, does not result in the same level of activity in that specific context.

A similar trend was observed in studies targeting RET kinase, where the thieno[2,3-d]pyrimidine (B153573) scaffold (a bioisostere of pyrrolo[2,3-d]pyrimidine) was explored. The sulfur-containing analogues consistently showed decreased growth inhibition compared to their nitrogen-containing pyrrolopyrimidine counterparts. nih.gov This suggests that for certain kinase targets, the hydrogen-bonding capability of the pyrrole N-H group is a critical interaction that is lost upon substitution with a sulfur atom, leading to reduced biological activity.

Feature1H-Pyrrolo[2,3-b]pyridineThieno[2,3-b]pyridineReference(s)
Core Heteroatom Nitrogen (N)Sulfur (S)
Hydrogen Bonding N-H group acts as a hydrogen bond donor.Sulfur is a weak hydrogen bond acceptor.
Anticancer Activity Marginally active in some direct comparisons.Potent antiproliferative agents against various cancer cell lines.
Aqueous Solubility Significantly higher solubility.Generally poor water solubility.
Kinase Inhibition (general) The pyrrole N-H often forms a key hydrogen bond with the kinase hinge region. sci-hub.seLacks the key hydrogen bond donor interaction, potentially leading to lower potency in some kinase families. nih.gov

Analysis of Other Azaindole Isomers (e.g., Pyrrolo[3,2-b]pyridine)

Azaindoles, or pyrrolopyridines, exist as several positional isomers depending on the location of the nitrogen atom in the pyridine ring relative to the fused pyrrole. The 1H-pyrrolo[2,3-b]pyridine scaffold is known as 7-azaindole. Other common isomers include 1H-pyrrolo[3,2-b]pyridine (6-azaindole), 1H-pyrrolo[3,2-c]pyridine (5-azaindole), and 1H-pyrrolo[2,3-c]pyridine (4-azaindole). The position of the pyridine nitrogen significantly influences the molecule's electronic distribution, dipole moment, and spatial arrangement of hydrogen bond donors and acceptors, leading to distinct SAR profiles and target specificities. nih.gov

In medicinal chemistry, 7-azaindoles are the most frequently utilized isomer and are often considered privileged structures, particularly in the design of kinase inhibitors. researchgate.net The geometry of the 7-azaindole scaffold often allows for favorable hydrogen bonding interactions with the hinge region of the ATP binding site in many kinases. sci-hub.seresearchgate.net

A direct comparison in a study on PDE4B inhibitors provided a clear distinction between isomers. While transitioning from an indole to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold led to an increase in inhibitory potency, the corresponding 1H-pyrrolo[3,2-b]pyridine (6-azaindole) analogue was found to be inactive. nih.gov This stark difference underscores the critical importance of the nitrogen's position for activity against this specific target.

Isomer (Common Name)StructureKey SAR Observations / ApplicationsReference(s)
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)7-Azaindole structureWidely used as a privileged scaffold for kinase inhibitors (e.g., c-Met, BTK). sci-hub.senih.gov Potent PDE4B inhibitors. nih.gov sci-hub.seresearchgate.netnih.gov
1H-Pyrrolo[3,2-b]pyridine (6-Azaindole)6-Azaindole structureFound to be inactive as a PDE4B inhibitor in a comparative study. nih.gov Derivatives show activity against resistant E. coli. nih.gov nih.govnih.gov
1H-Pyrrolo[3,2-c]pyridine (5-Azaindole)5-Azaindole structureDeveloped as potent anticancer agents (tubulin polymerization inhibitors). tandfonline.com Also explored as FMS kinase inhibitors. tandfonline.com
1H-Pyrrolo[2,3-c]pyridine (4-Azaindole)4-Azaindole structureLess commonly reported in literature compared to the 7-azaindole isomer. sci-hub.se sci-hub.se

Mechanistic Biological Activity Research on 2 Fluoro 1h Pyrrolo 2,3 B Pyridine Derivatives

Targeted Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them significant targets for drug discovery, particularly in oncology. nih.gov Derivatives of the 7-azaindole (B17877) scaffold have been extensively developed as ATP-competitive inhibitors that bind to the kinase hinge region, a critical component of the ATP-binding site. nih.govmdpi.com The strategic design of these derivatives allows for the targeted modulation of specific kinases involved in cell proliferation, survival, and signaling.

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making FGFRs an attractive therapeutic target. nih.govrsc.org Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.

The inhibitory mechanism relies on the scaffold's interaction with the kinase domain's hinge region. The 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the backbone of the hinge, specifically with the carbonyl group of glutamate (B1630785) (E562) and the NH group of alanine (B10760859) (A564). nih.gov Further optimization of these inhibitors has shown that introducing a hydrogen bond acceptor at the 5-position of the scaffold can create an additional interaction with glycine (B1666218) (G485), thereby enhancing the inhibitory activity. nih.gov

A structure-based design approach using the 7-azaindole scaffold has led to the discovery of selective and covalent FGFR4 inhibitors for treating hepatocellular carcinoma. acs.orgnih.gov Representative compounds, 24 and 30 , were found to potently inhibit the FGF19/FGFR4 signaling pathway in HuH-7 cells and effectively suppress the proliferation of these liver cancer cells as well as MDA-MB-453 breast cancer cells. acs.orgnih.gov Another derivative, 4h , demonstrated potent inhibitory activity against FGFR1, 2, and 3, and was shown to induce apoptosis and inhibit migration and invasion in 4T1 breast cancer cells. rsc.org

FGFR Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Cell LineEffect
4h FGFR174T1Inhibited proliferation, induced apoptosis rsc.org
4h FGFR294T1Inhibited proliferation, induced apoptosis rsc.org
4h FGFR3254T1Inhibited proliferation, induced apoptosis rsc.org
4h FGFR47124T1Inhibited proliferation, induced apoptosis rsc.org
PLX070 FGFR11900N/ABinds to ATP-binding site mdpi.com

The 1H-pyrrolo[2,3-b]pyridine framework has been utilized to develop inhibitors for various serine/threonine kinases, including Traf2 and Nck-interacting kinase (TNIK), a protein implicated in the development of colorectal cancer. researchgate.netimist.ma The inhibition of TNIK has been shown to suppress the proliferation and growth of cancer cells. imist.ma

In silico studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been employed to analyze a series of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. imist.maimist.ma These studies, which investigated compounds with inhibitory concentrations (pIC₅₀) ranging from 7.37 to 9.92, have helped to identify the structural features that enhance or reduce inhibitory activity. imist.maimist.ma Subsequent design and synthesis efforts have yielded potent TNIK inhibitors, with some compounds achieving IC₅₀ values below 1 nM. researchgate.net Molecular docking studies have further elucidated the binding mechanisms of these compounds with the TNIK receptor. researchgate.netimist.ma While the broader family of 7-azaindole derivatives is investigated against a range of serine/threonine kinases, research highlights TNIK as a particularly promising target for this class of compounds. nih.govresearchgate.net

TNIK Inhibition Data

Compound SeriesTarget KinaseIC₅₀ RangeTherapeutic AreaResearch Focus
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1 nM to 42.7 nM (pIC₅₀ 7.37-9.92)Colorectal Cancer3D-QSAR, Molecular Docking researchgate.netimist.maimist.ma

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their abnormal expression can lead to uncontrolled cell replication, a hallmark of cancer. depositolegale.itmdpi.com CDK1, in particular, is a key target for cancer therapy. mdpi.com The 7-azaindole scaffold is present in a class of natural alkaloids and their synthetic analogues that have been identified as CDK inhibitors. encyclopedia.pub

Analogues of the marine alkaloid nortopsentin, which feature a 1H-pyrrolo[2,3-b]pyridine core, have been synthesized and evaluated for their anticancer activity. acs.orgnih.gov Specific derivatives, such as 1f (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine), 3f (3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), and 1l (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), were shown to act as CDK1 inhibitors. acs.org Mechanistically, these compounds reduce the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells and trigger a caspase-dependent apoptotic response. acs.org Further research has led to the development of 7-azaindole derivatives with high selectivity for different CDKs, including CDK1, CDK2, and CDK9. nih.gov

CDK Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Notes
BMS-265246 CDK1/cycB6A 1H-pyrazolo[3,4-b]pyridine derivative researchgate.netresearchgate.net
BMS-265246 CDK2/cycE9A 1H-pyrazolo[3,4-b]pyridine derivative researchgate.netresearchgate.net
34d CDK931A 5-fluoro-7-azaindole derivative nih.gov
34d CDK1240A 5-fluoro-7-azaindole derivative nih.gov
34d CDK21600A 5-fluoro-7-azaindole derivative nih.gov

The c-Met receptor tyrosine kinase plays a crucial role in cell motility, invasiveness, and angiogenesis, and its overexpression is linked to the development of numerous cancers. nih.gov The 7-azaindole scaffold has proven to be a highly effective framework for designing potent c-Met inhibitors. nih.govresearchgate.net

The binding mechanism of these inhibitors involves key interactions within the ATP-binding pocket of the c-Met kinase. nih.gov The 7-azaindole core positions itself to form two hydrogen bonds with the kinase's hinge region: the N-7 atom of the scaffold accepts a hydrogen bond from the backbone NH of methionine (Met 1160), while the N-1 atom donates a hydrogen bond to the carbonyl group of the same residue. nih.gov These inhibitors typically bind when the kinase is in its inactive conformation. nih.gov

A series of 7-azaindole derivatives incorporating a dihydropyridazine (B8628806) moiety has demonstrated excellent c-Met inhibitory potency. nih.govresearchgate.net One of the most promising compounds from this series, analog 34 , exhibited a c-Met IC₅₀ of 1.06 nM and showed significantly increased antiproliferative activity in HT29, A549, and H460 cancer cell lines compared to the multi-kinase inhibitor foretinib. nih.govresearchgate.net Structure-activity relationship (SAR) studies highlighted that the presence of a mono-electron-withdrawing group, such as a fluorine atom, at a specific position on an associated phenyl ring was a key factor in enhancing antitumor activity. nih.gov

c-Met Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Cell Line Activity
34 c-Met1.06Potent antiproliferative activity in HT29, A549, H460 cell lines nih.govresearchgate.net
59 c-Met40Active c-Met inhibitor nih.gov
63 c-Met20An N-nitrobenzenesulfonyl-4-azaindole derivative nih.gov
62 c-Met70An N-nitrobenzenesulfonyl-4-azaindole derivative nih.gov

Fms-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, and its overexpression and mutation are strongly correlated with acute myeloid leukemia (AML). nih.gov The development of small molecule inhibitors targeting FLT3, including its internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, is a key strategy for treating AML. nih.govnih.gov

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed and synthesized as potent FLT3 inhibitors. nih.gov These compounds are engineered to target the hydrophobic back pocket of the FLT3 kinase. nih.gov One such derivative, CM5 , showed significant inhibition of both wild-type FLT3 and the FLT3-ITD mutant. nih.gov In cellular studies, CM5 demonstrated potent antiproliferative activity against FLT3-dependent human AML cell lines, including MOLM-13 and MV4-11, with IC₅₀ values of 0.75 μM and 0.64 μM, respectively. nih.gov Mechanistic studies revealed that CM5 induces apoptosis by arresting the cell cycle in the G0/G1 phase. nih.gov Related scaffolds, such as pyrrolo[2,3-d]pyrimidine, have also yielded potent FLT3 inhibitors like compound 9u , which was effective against quizartinib-resistant FLT3 mutations. acs.orgresearchgate.net

FLT3 Inhibition Data

CompoundTarget KinaseIC₅₀ (µM)Cell LineKey Action
CM5 FLT3-ITD0.64MV4-11Induces G0/G1 cell cycle arrest and apoptosis nih.gov
CM5 FLT3-ITD0.75MOLM-13Induces G0/G1 cell cycle arrest and apoptosis nih.gov
Compound 9u FLT3-ITD< 0.001MV4-11, Molm-13Active against quizartinib-resistant cells acs.orgresearchgate.net

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling pathways, which regulate B-cell development, activation, and survival. google.comresearchgate.net This makes BTK an important therapeutic target for various lymphoid malignancies and autoimmune diseases. google.comresearchgate.net

A scaffold-hopping strategy has been successfully used to design a series of pyrrolo[2,3-b]pyridine-based derivatives as potent BTK inhibitors. nih.gov Structure-activity relationship studies of these compounds led to the identification of several derivatives with IC₅₀ values under 10 nM in BTK enzyme assays. nih.gov One of the most potent inhibitors, compound 3p , exhibited an IC₅₀ of 6.0 nM in enzymatic assays and 14 nM in a Ramos B-cell lymphoma cellular assay, demonstrating superior activity to reference compounds. nih.gov Computational methods, including QSAR and molecular dynamics simulations, have been used to further refine these inhibitors, predict their binding affinity, and ensure the stability of the compound within the BTK active site, aiding in the design of novel derivatives with potentially enhanced therapeutic effects. researchgate.net

BTK Inhibition Data

CompoundTarget KinaseEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Cell Line
3p BTK6.014Ramos
3n BTK< 10< 20Ramos
3q BTK< 10--
3r BTK< 10--
3s BTK< 10--
3m BTK-< 20Ramos
3o BTK-< 20Ramos
3t BTK-< 20Ramos

Phosphodiesterase 4B (PDE4B) Inhibition and Inflammatory Response Modulation

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as promising inhibitors of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that plays a critical role in modulating inflammatory responses. Its inhibition can lead to a decrease in the production of pro-inflammatory mediators.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated for their potential as selective and potent PDE4B inhibitors. nih.gov One particular compound, 11h , demonstrated a preference for inhibiting PDE4B and was found to significantly reduce the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys. nih.gov This inhibitory action on TNF-α release highlights the potential of these compounds in modulating inflammatory pathways. Further studies showed that compound 11h was selective against a panel of central nervous system (CNS) receptors, suggesting it could be a strong candidate for further development in treating CNS-related diseases with an inflammatory component. nih.gov

Investigation of Antiproliferative and Apoptosis-Inducing Mechanisms

Derivatives of 2-fluoro-1H-pyrrolo[2,3-b]pyridine have demonstrated significant potential as anticancer agents, with research focusing on their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and prevent the spread of cancer.

Cellular Proliferation Inhibition in Cancer Cell Lines (e.g., Breast Cancer, DMPM)

The antiproliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been observed in various cancer cell lines. nih.gov For instance, nortopsentin analogues containing the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and tested for their effects on diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. acs.orgnih.gov Several of these derivatives effectively reduced the proliferation of DMPM cells. acs.orgnih.gov

In the context of breast cancer, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as inhibitors of the fibroblast growth factor receptor (FGFR), a key player in tumor development. nih.govrsc.org One compound, 4h , was particularly effective at inhibiting the proliferation of 4T1 breast cancer cells. nih.govrsc.org Similarly, other studies have shown that derivatives of this scaffold can inhibit the growth of various human cancer cell lines, including those of breast cancer and DMPM, with GI50 values in the micromolar to submicromolar range. nih.gov

Compound/DerivativeCancer Cell Line(s)Key FindingsReference(s)
Nortopsentin AnaloguesDMPMReduced cell proliferation. acs.orgnih.gov
Compound 4h4T1 Breast CancerInhibited cell proliferation through FGFR inhibition. nih.govrsc.org
Thiazolyl-bis-pyrrolo[2,3-b]pyridinesDMPM, various human tumor cell linesAntiproliferative activity in the micromolar-submicromolar range. nih.gov

Induction of Caspase-Dependent Apoptotic Responses

A key mechanism by which these derivatives exert their anticancer effects is by inducing apoptosis, a form of programmed cell death. This process is often mediated by a family of proteins called caspases.

Research on nortopsentin analogues in DMPM cells revealed that the most active compounds induced a caspase-dependent apoptotic response. acs.orgnih.gov This was accompanied by a decrease in the expression of the anti-apoptotic protein survivin. acs.org Furthermore, combining the most active derivative with the chemotherapy drug paclitaxel (B517696) resulted in a synergistic cytotoxic effect and an enhanced apoptotic response. acs.orgnih.govnih.gov

In breast cancer cells, compound 4h was also found to induce apoptosis. nih.govrsc.org Further investigation showed that treatment with 4h led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein cleaved caspase-3 in a dose-dependent manner. rsc.orgrsc.org These findings suggest that the apoptotic activity of this compound may proceed through the mitochondrial apoptosis pathway. nih.gov

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in inhibiting these processes.

The potent FGFR inhibitor, compound 4h , was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. nih.govrsc.orgrsc.org Transwell chamber assays demonstrated that treatment with 4h for 24 hours markedly reduced the migratory and invasive capabilities of these cells. rsc.org

Antileishmanial Activity: Proposed Mechanisms of Parasite Disruption

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Some derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potential as antileishmanial agents.

One proposed mechanism of action involves the disruption of the parasite's cellular processes. While the exact mechanism is not fully understood, it is believed that these compounds interfere with essential parasite functions, ultimately leading to cell death. Research on related hydrazone derivatives suggests that the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function are important for their pharmacological effect against Leishmania amazonensis promastigotes. nih.gov Another potential target is the nucleoside diphosphate (B83284) kinase (NDK) of the parasite. longdom.org Molecular docking studies have suggested that these compounds could interfere with the transfer of phosphoryl groups, thereby impairing the parasite's metabolic pathways. longdom.org

Radiopharmaceutical Applications: Amyloid Plaque Imaging and Binding Mechanisms

Derivatives of this compound have been investigated for their potential use as imaging agents in positron emission tomography (PET) for the detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The development of such tracers is crucial for the early diagnosis and monitoring of the disease. nih.govnih.gov

Computational Chemistry and Cheminformatics for 2 Fluoro 1h Pyrrolo 2,3 B Pyridine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking has emerged as a crucial technique for predicting how a ligand, such as a derivative of 2-fluoro-1H-pyrrolo[2,3-b]pyridine, might bind to a protein's active site. This method allows for the exploration of potential binding modes and the estimation of binding affinities, providing valuable insights before undertaking costly and time-consuming experimental work.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been instrumental in predicting the binding modes of various derivatives of the parent ring system, 1H-pyrrolo[2,3-b]pyridine. For instance, in the pursuit of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a therapeutic target implicated in several diseases, docking studies were employed to refine novel compounds. nih.govcsic.es These simulations, in conjunction with other computational methods, led to the identification of a potent pyrazolyl-1H-pyrrolo[2,3-b]pyridine inhibitor. nih.govcsic.es

Similarly, in the development of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1), a series of 1H-pyrrolo[3,2-c]pyridines were identified through high-throughput screening and their binding modes were further investigated using molecular docking. acs.org In another study focused on c-Met kinase inhibitors, docking was used to understand the interactions of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety. researchgate.net

The predictive power of docking is further highlighted in the design of colchicine-binding site inhibitors, where a new series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated. tandfonline.comsemanticscholar.org The docking results for the most potent compound, 10t, suggested a favorable binding mode within the colchicine (B1669291) site of tubulin. tandfonline.comsemanticscholar.org Furthermore, docking studies on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)anilines have also been performed to understand their chemical features. koreascience.kr

The binding affinity, often expressed as a docking score or estimated free energy of binding, is a key output of these simulations. For example, in the study of Focal Adhesion Kinase (FAK) inhibitors, the final binding energy for a ligand was estimated to be -45.25 kcal/mol, with significant contributions from van der Waals and electrostatic interactions. mdpi.com

Table 1: Predicted Binding Affinities of Pyrrolopyridine Derivatives
Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Finding
Pyrrolopyridine DerivativeFocal Adhesion Kinase (FAK)-45.25Favorable van der Waals and electrostatic interactions contribute significantly to binding. mdpi.com

Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Stacking)

A detailed analysis of the intermolecular interactions between the ligand and the protein is critical for understanding the determinants of binding affinity and selectivity. Hydrogen bonds and π-stacking interactions are among the most important forces governing these associations.

In the case of DYRK1A inhibitors, the identification of both canonical and non-canonical hydrogen bonds was crucial. nih.govcsic.es These interactions, where the inhibitor scaffold mimics the adenine (B156593) portion of ATP, engage with the carbonyl groups of specific amino acid residues in the kinase hinge region. nih.govcsic.es For the selected candidate, 3-(3-fluorophenyl)-5-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine, these hinge interactions were a key consideration. nih.govcsic.es

Similarly, for DDR2 kinase inhibitors, notable hydrogen bonds were observed between a pyrrolo[2,3-d]pyrimidine derivative and the protein, including a conventional hydrogen bond with Gln711 and aromatic hydrogen bonds with Asp708 and Leu616. mdpi.com In the context of FGFR1 inhibitors, docking studies of a pyrazolo[4,3-b]pyridine derivative did not initially reveal π-π interactions with the benzene (B151609) group, guiding further optimization efforts. nih.gov

The importance of π-stacking interactions is also well-documented. For instance, in the study of cocrystals of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) with hexafluorobenzene, π-π stacking interactions were found to direct the reorganization of hydrogen bonds. mostwiedzy.placs.org The distance between the centroid of the interacting rings is a key parameter in these interactions, with observed distances around 3.3 Å. mostwiedzy.placs.org The planarity of the interacting molecules, as indicated by the dihedral angle between their planes, also plays a significant role. mostwiedzy.placs.org The fluorescence properties of certain (N-alkylpyridyl)enamino-pyrrolo[2,3-b]quinoxalin-2-one derivatives are also influenced by π-π interactions in their crystalline state. acs.org

Table 2: Key Intermolecular Interactions of Pyrrolopyridine Derivatives
Compound/DerivativeTarget/Interaction PartnerInteraction TypeKey Residues/Distances
3-(3-fluorophenyl)-5-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridineDYRK1AHydrogen BondsHinge region carbonyl groups nih.govcsic.es
Pyrrolo[2,3-d]pyrimidine derivativeDDR2Hydrogen BondsGln711, Asp708, Leu616 mdpi.com
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)Hexafluorobenzeneπ-π StackingCentroid distance ~3.3 Å mostwiedzy.placs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in identifying the key structural features that influence potency.

Development of Predictive Models for Biological Potency

For Focal Adhesion Kinase (FAK) inhibitors, 3D-QSAR methods like CoMFA and CoMSIA were employed to build statistically significant models with strong internal and external validation, indicating their predictive power for new compounds with a similar scaffold. mdpi.com The use of 2D-QSAR has also been demonstrated to be effective, particularly when the 3D structure of the target is unknown. nih.gov In the context of phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping approach combined with SAR studies led to the identification of a potent 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. nih.gov

Identification of Physicochemical Descriptors Correlating with Activity

A key aspect of QSAR is the identification of physicochemical descriptors that correlate with the biological activity of the compounds. These descriptors can be steric, electronic, or hydrophobic in nature.

In the study of c-Met kinase inhibitors, Structure-Activity Relationship (SAR) studies revealed that the introduction of a fluoro group at the R1 position of the pyrrolo[2,3-b]pyridine ring significantly boosted activity compared to unsubstituted analogs. researchgate.net Furthermore, an electron-withdrawing trifluoromethyl group at the R2 position was found to be more favorable than a methyl group. researchgate.net

Topological Polar Surface Area (TPSA) has been shown to be a useful descriptor in 2D-QSAR studies. nih.gov It provides a measure of the polar surface area of a molecule, which is important for drug transport and receptor interaction. nih.gov For certain classes of compounds, a correlation, either positive or negative, has been observed between TPSA and biological activity. nih.gov

In the development of DYRK1A inhibitors, the aryl substituted groups at position 3 of the pyrrolo[2,3-b]pyridine ring included phenyl groups with various substituents such as fluoro, chloro, methyl, trifluoromethyl, methoxy, nitro, and dimethylamino, highlighting the importance of these substitutions for activity. nih.govacs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular properties such as geometry, charge distribution, and reactivity, which can complement the insights gained from molecular docking and QSAR studies. While the provided search results mention DFT studies in the context of related heterocyclic systems, specific DFT studies focusing solely on this compound were not prominently found. However, the application of DFT to similar scaffolds suggests its potential utility in understanding the electronic properties of this compound and its derivatives, which in turn can inform the design of more potent and selective inhibitors. For instance, DFT has been used to study pyrrole-2,5-dione analogs. ajol.info

Elucidation of Optimal Molecular Conformations

The three-dimensional conformation of a molecule is critical to its biological activity, governing how it interacts with its target protein. Density Functional Theory (DFT) is a powerful computational method used to determine the optimal molecular structure and various properties of molecules. For heterocyclic compounds like pyrrolo[2,3-b]pyridines, DFT calculations can predict the most stable conformations by minimizing the molecule's energy.

For instance, a study on 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine utilized DFT calculations to determine its optimal molecular structure, which was found to be in good agreement with experimental data from single-crystal X-ray diffraction. tandfonline.com This approach allows for the calculation of relative Gibbs free energy for different conformers, identifying the most energetically favorable one. tandfonline.com A similar methodology would be applied to this compound to understand its preferred geometry. The planarity of the bicyclic ring system and the orientation of the fluorine atom would be key parameters determined through such calculations. These conformational insights are fundamental for understanding its interaction with biological targets.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are pivotal to its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical stability and reactivity. schrodinger.comemerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. schrodinger.comemerginginvestigators.org The energy of this gap can be correlated with the electronic absorption spectra of a compound, often determined experimentally by UV-Vis spectroscopy. schrodinger.comossila.com For nitrogen-based drug compounds, a HOMO-LUMO energy gap is often found to be in the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org Computational studies on fluorinated compounds, such as fluorinated allopurinol, have shown that fluorination can increase the HOMO-LUMO energy gap, thereby enhancing chemical stability. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mostwiedzy.pl This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. mostwiedzy.pl For example, in complexes of 7-azaindole with other molecules, MEP maps help to understand the interplay of hydrogen bonds and other weak interactions. acs.org For this compound, the MEP would show a negative potential around the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, indicating their role as hydrogen bond acceptors, while the N-H group would exhibit a positive potential, acting as a hydrogen bond donor. The fluorine atom would also influence the local electronic environment.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general principles and data for related compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature.

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively LowIndicates stability against oxidation.
LUMO Energy Relatively HighIndicates stability against reduction.
HOMO-LUMO Gap Expected to be in the drug-like range (e.g., 3.5-4.5 eV)Suggests good chemical stability and appropriate reactivity for a drug candidate. emerginginvestigators.org
Molecular Electrostatic Potential (MEP) Negative potential on N atoms, Positive potential on N-H protonGuides understanding of intermolecular interactions like hydrogen bonding. mostwiedzy.placs.org

Scaffold-Hopping and Virtual Screening Approaches in Drug Discovery

Scaffold-hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar or improved biological activity compared to a known active compound. The 1H-pyrrolo[2,3-b]pyridine core is a prominent scaffold that has been the subject of numerous scaffold-hopping exercises to develop inhibitors for a variety of protein targets. nih.gov

For example, a scaffold-hopping approach was successfully employed to develop novel inhibitors of Phosphodiesterase 4B (PDE4B), starting from a known inhibitor and identifying a new series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov Similarly, an extensive scaffold-hopping exercise, which included in silico profiling, led to the discovery of a preclinical candidate for visceral leishmaniasis based on a modified pyrrolo[2,3-b]pyridine scaffold. acs.orgdundee.ac.uk These studies underscore the versatility of the pyrrolo[2,3-b]pyridine scaffold in generating diverse chemical matter for drug discovery programs. The introduction of a fluorine atom, as in this compound, is a common tactic within these strategies to modulate the physicochemical properties of the resulting compounds.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In the context of this compound, derivatives could be included in virtual screening libraries to assess their potential activity against new targets. For instance, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis, demonstrating the power of in silico methods to rapidly expand the chemical space around a core scaffold. nih.gov

Future Research Directions and Translational Perspectives

Expansion into Novel Therapeutic Domains

The 7-azaindole (B17877) core is a versatile platform that has already yielded successful drugs like the BRAF kinase inhibitor Vemurafenib and the CSF-1R inhibitor Pexidartinib. nih.gov Current research continues to explore its potential across a wide range of diseases.

Oncology: Beyond its established role in cancer therapy, derivatives of 7-azaindole are being investigated as inhibitors of various kinases implicated in cancer progression. nih.gov For instance, certain derivatives have shown potent activity against DYRK1B and DYRK2 kinases, which are involved in the progression of glioblastoma. nih.gov Others have demonstrated anti-proliferative effects by inhibiting HDAC6, a target in colorectal cancer. nih.gov The fibroblast growth factor receptor (FGFR) family, often dysregulated in various tumors, represents another promising target. nih.gov Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating the potential to inhibit cancer cell proliferation, migration, and invasion. nih.gov

Inflammatory and Autoimmune Diseases: The 7-azaindole scaffold is a promising starting point for developing therapies for inflammatory conditions. Derivatives have been shown to inhibit CC-chemokine receptor-2 (CCR2), a key player in diseases like asthma, rheumatoid arthritis, and multiple sclerosis. nih.gov Furthermore, the inhibition of phosphodiesterase 4 (PDE4), particularly the PDE4B isoform, is a validated strategy for treating inflammatory diseases. nih.gov Novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, showing promise for treating central nervous system diseases with an inflammatory component. nih.gov

Infectious Diseases: The antiviral potential of 7-azaindole derivatives is an emerging area of research. A notable study identified a 7-azaindole derivative, ASM-7, as a potent inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby blocking viral entry into host cells. nih.gov This highlights the potential for developing novel antiviral agents based on this scaffold.

Neurological Disorders: The role of kinases in neurological disorders is increasingly recognized. The 7-azaindole framework, with its proven success in kinase inhibition, presents opportunities for developing treatments for neurodegenerative diseases and other neurological conditions. mdpi.com

Development of Advanced Derivatization and Diversification Strategies

The chemical versatility of the 2-fluoro-1H-pyrrolo[2,3-b]pyridine core allows for extensive modification to fine-tune its pharmacological properties. Advanced synthetic methodologies are crucial for creating diverse libraries of derivatives for screening and optimization.

Key Synthetic Strategies:

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for introducing aryl and amino groups at various positions of the azaindole ring, enabling the exploration of a wide chemical space. nih.gov

Domino Reactions: One-pot domino reactions provide an efficient way to construct the 7-azaindole and 7-azaindoline cores from simple starting materials like 2-fluoro-3-methylpyridine (B30981) and aldehydes. nsf.gov

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with the 7-azaindole ring system to discover novel inhibitors with improved properties. This approach has been successfully used to identify new PDE4B inhibitors. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD programs utilize small molecular fragments containing the azaindole core to identify initial hits that can be grown and optimized into potent inhibitors. mdpi.com

Table 1: Examples of Derivatization Strategies and Resulting Compounds

Starting MaterialReaction TypeResulting Compound ClassTherapeutic TargetReference
2-iodo-4-chloropyrrolopyridineSuzuki-Miyaura and Buchwald-Hartwig Coupling2-aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesCSF1R nih.gov
2-fluoro-3-methylpyridineDomino Reaction2-aryl-7-azaindoles and 2-aryl-7-azaindolinesGeneral nsf.gov
Known PDE4 inhibitorScaffold Hopping1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B nih.gov
5-fluoro-7-azaindoleAcylation and CondensationHydrazide derivativesCdc7 kinase mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, integrating various "omics" data is essential. This approach provides a holistic view of the cellular response to these compounds.

Multi-Omics Approaches:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) following treatment with a 7-azaindole derivative can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: Studying the proteome can identify the direct protein targets of a compound and the downstream changes in protein expression and post-translational modifications.

Metabolomics: Analyzing the metabolome provides insights into the metabolic pathways affected by the compound.

Genomics: Integrating genomic data can help identify genetic biomarkers that predict a patient's response to a particular 7-azaindole-based therapy.

The integration of these datasets, often using advanced computational and machine learning methods, can help to elucidate complex biological patterns and provide a deeper understanding of disease mechanisms. arxiv.orgresearchgate.net This comprehensive view is crucial for identifying novel targets, understanding off-target effects, and developing personalized medicine strategies. arxiv.org

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a drug candidate is highly dependent on its ADME properties. In silico predictive modeling has become an indispensable tool in early-stage drug discovery to assess the pharmacokinetic profile of novel compounds. elsevierpure.com

Key ADME Parameters and Predictive Models:

Solubility and Permeability: The position of the nitrogen atom in the azaindole ring can be strategically chosen to fine-tune properties like solubility and lipophilicity. mdpi.com Computational models can predict these properties based on the chemical structure.

Metabolic Stability: The 2,6-difluoro substitution pattern on the A-ring of some azaindole derivatives has been shown to be important for metabolic stability. nih.gov Predictive models can identify potential sites of metabolism and guide the design of more stable compounds.

Drug-likeness: Rules such as Lipinski's rule of five are used to assess the oral bioavailability of a compound. mdpi.com In silico tools can quickly evaluate these and other drug-like properties. mdpi.com

Machine Learning Models: The development of machine learning models, such as those using directed message passing neural networks (D-MPNN), trained on large datasets of ADME properties, can provide robust predictions for new chemical entities. chemrxiv.org

Table 2: In Silico ADME Prediction for a Hypothetical 7-Azaindole Derivative

PropertyPredicted ValueMethodImplication
LogP2.5XlogP3Good lipophilicity
TPSA60 ŲErtl algorithmGood cell permeability
H-bond Donors1Molecular structureFavorable for binding
H-bond Acceptors3Molecular structureFavorable for binding
Rotatable Bonds2Molecular structureGood oral bioavailability
Lipinski's Rule of 50 violationsCalculatedLikely orally bioavailable

Design of Highly Selective and Potent Lead Compounds for Preclinical Development

The ultimate goal of these future research directions is to design and develop highly selective and potent lead compounds that can be advanced into preclinical and clinical development. This requires a multidisciplinary approach that combines rational drug design, advanced synthesis, and comprehensive biological evaluation.

Strategies for Lead Compound Design:

Structure-Based Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how a 7-azaindole derivative binds to its target protein. mdpi.com This information is invaluable for designing modifications that enhance binding affinity and selectivity.

Selectivity Profiling: Screening lead compounds against a broad panel of kinases and other potential off-targets is crucial to ensure selectivity and minimize the risk of side effects. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a hit compound and evaluating the impact on its biological activity allows for the identification of key structural features required for potency and selectivity. nih.gov

Dual-Target Inhibitors: In some cases, designing compounds that inhibit two related targets can lead to enhanced therapeutic efficacy. For example, some 7-azaindole derivatives have shown dual inhibition of Haspin and GSK-3 kinases. researchgate.net

The continued exploration of the this compound scaffold, guided by these future research directions, holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases.

Q & A

Q. How to design combination therapies with existing chemotherapeutics?

  • Methodology : Synergy screening (e.g., Chou-Talalay method) identifies compounds like 3f , which enhances paclitaxel’s efficacy in DMPM models by downregulating survivin and increasing caspase-dependent apoptosis .

Tables for Key Data

Q. Table 1. Representative Kinase Inhibition Profiles

CompoundTarget KinaseIC50_{50} (nM)Key Structural FeaturesReference
3n BTK<103p-Cl, 5-CF3_3
4h FGFR175-CF3_3, 3-methoxyphenyl
L-750,667 Dopamine D41.2 (Ki_i)4-(4-iodophenyl)piperazine

Q. Table 2. In Vivo Efficacy in DMPM Models

CompoundTumor Inhibition (%)Apoptotic Markers (Change vs. Control)TolerabilityReference
1f 58↓pSurvivin (Thr34), ↑Caspase-3No toxicity at 50 mg/kg
3f 75Synergy with paclitaxel (CI <1)Well-tolerated

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.